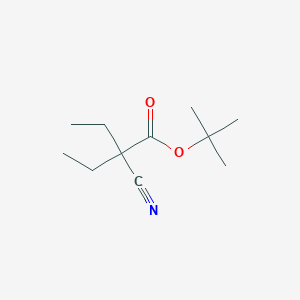

Tert-butyl 2-cyano-2-ethylbutanoate

Description

Properties

IUPAC Name |

tert-butyl 2-cyano-2-ethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-6-11(7-2,8-12)9(13)14-10(3,4)5/h6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSHPSZSSMNGJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-cyano-2-ethylbutanoate can be synthesized through various methods. One efficient method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This reaction proceeds smoothly in one pot, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .

Industrial Production Methods

Industrial production methods for tert-butyl esters typically rely on the reaction of carboxylic acids or their derivatives with tert-butyl alcohol . These reactions often require strong acid activators, excess reagents, and high catalyst loadings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyano-2-ethylbutanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction . The conditions for these reactions vary depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

Tert-butyl 2-cyano-2-ethylbutanoate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers, pharmaceutical agents, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-2-ethylbutanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through various biochemical processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 2-cyano-2-ethylbutanoate include:

Tert-butyl alcohol: A simple tertiary alcohol with various industrial applications.

2-Methyl-2-propanol: Another tertiary alcohol with similar properties.

Uniqueness

This compound is unique due to its specific structure and reactivity. Its alpha, beta-unsaturated ester moiety makes it a valuable building block in organic synthesis and a versatile reagent in various chemical reactions.

Biological Activity

Tert-butyl 2-cyano-2-ethylbutanoate (CAS No. 150596-31-9) is a compound of increasing interest in the fields of chemistry and biology due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a tert-butyl group, a cyano group, and an ethylbutanoate moiety, which contribute to its chemical reactivity and biological interactions. The structural formula can be represented as follows:

This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The compound may exert effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound could bind to receptors, influencing signaling pathways.

- Biochemical Processes : It participates in various biochemical processes that can lead to cellular responses.

These mechanisms are critical for understanding how the compound may be utilized in therapeutic contexts .

In Vitro Studies

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- Cytotoxic Effects : In cell line studies, it has shown cytotoxic effects at varying concentrations, indicating potential use in cancer therapy.

- Larvicidal Activity : Similar compounds have been evaluated for their larvicidal properties against mosquito larvae, suggesting that this compound could have applications in pest control .

Case Studies

Several case studies have explored the efficacy of related compounds with similar structures:

- A study on α-cyanoesters demonstrated that derivatives exhibited significant larvicidal activity against Aedes aegypti larvae with mortality rates reaching up to 98.3% at higher concentrations . This highlights the potential of cyanoesters like this compound in vector control strategies.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.